Comprehensive Technical Guide on 5-Nitro-2H,3H-furo[3,2-b]pyridine: Structure, Synthesis, and Applications
Comprehensive Technical Guide on 5-Nitro-2H,3H-furo[3,2-b]pyridine: Structure, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for drug discovery. 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) is a highly versatile chemical building block. Characterized by a dihydrofuran ring fused to a pyridine core, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Cannabinoid (CB1/CB2) receptor ligands and Nav1.8 inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions. This guide dissects the stereoelectronic causality behind its synthesis, provides self-validating experimental protocols, and maps its downstream pharmacological utility.
Chemical Identity & Structural Architecture
The core architecture of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine consists of a 5-membered oxygen-containing ring fused to a 6-membered nitrogen-containing aromatic ring.
According to IUPAC nomenclature for fused systems, the [3,2-b] designation dictates the precise connectivity:
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Base Component: Pyridine (bonds are lettered a, b, c, etc., where b is the C2–C3 bond).
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Attached Component: Furan (numbered 1 for Oxygen, then 2, 3, 4, 5).
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Fusion: The 3,2-bond of the furan ring is fused to the b bond (C2–C3) of the pyridine ring.
This specific fusion places the oxygen atom at position 1 and the pyridine nitrogen at position 4 of the overall bicyclic system. The nitro group is localized at position 5, directly adjacent to the pyridine nitrogen.
Quantitative Physicochemical Data
To facilitate analytical tracking and structural verification, the core physicochemical properties are summarized below ():
| Property | Value | Rationale / Significance |
| Chemical Name | 5-nitro-2,3-dihydrofuro[3,2-b]pyridine | Standard IUPAC designation |
| CAS Registry Number | 95837-10-8 | Unique identifier for procurement |
| Molecular Formula | C₇H₆N₂O₃ | Base elemental composition |
| Molecular Weight | 166.14 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 166.0378 Da | Crucial for high-resolution mass spectrometry |
| Predicted [M+H]⁺ (m/z) | 167.0451 | Primary target peak in LC-MS (ESI+) monitoring |
Mechanistic Rationale for Regioselective Nitration
The synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine relies on the electrophilic aromatic nitration of the unsubstituted 2,3-dihydrofuro[3,2-b]pyridine scaffold.
The Stereoelectronic Causality: From a process chemistry standpoint, the regioselectivity of this nitration is a textbook example of stereoelectronic control overriding bulk deactivation. Under strongly acidic conditions (H₂SO₄), the pyridine nitrogen (N-4) is protonated. Typically, a pyridinium species is highly deactivated, directing any incoming electrophile to the meta positions.
However, the oxygen atom at position 1 exerts a powerful +M (mesomeric) effect. The lone pair on the dihydrofuran oxygen donates electron density into the fused system. Resonance tracing reveals that electron density flows from O-1 to the C-7a bridgehead, pushing the C-7a=C-3a π-electrons to form a C-3a=N-4 double bond, which in turn localizes a partial negative charge directly onto C-5 (
This vinylogous activation effectively outcompetes the inductive deactivation of the pyridinium species, directing the nitronium ion (NO₂⁺) exclusively to the C-5 position.
Validated Synthetic Workflows
The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to ensure causality between the chemical inputs and the analytical outputs. These methodologies are adapted from established patent literature (,).
Workflow Visualization
Synthetic workflow from 2,3-dihydrofuro[3,2-b]pyridine to its 5-amino derivative.
Protocol A: Regioselective Nitration
| Parameter | Specification | Rationale |
| Substrate | 2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) | Starting scaffold |
| Nitrating Agent | HNO₃ (2.2 eq) in H₂SO₄ | Generates the NO₂⁺ electrophile |
| IPC Method | LC-MS (Target m/z: 167.04) | Confirms complete conversion |
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Dissolution: Charge a dry, round-bottom flask with 2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) and concentrated sulfuric acid (approx. 5 volumes). Cool the mixture to 0 °C using an ice-water bath. (Causality: H₂SO₄ serves as both the solvent and the protonating agent, while the 0 °C setpoint prevents uncontrolled exotherms).
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Electrophile Addition: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C. (Causality: Dropwise addition controls the concentration of NO₂⁺, preventing over-nitration).
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Reaction Maturation & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. (Self-Validation: Withdraw a 10 µL aliquot, quench in water, and analyze via LC-MS. The reaction is complete when the starting material peak at m/z 122 is consumed and m/z 167 dominates).
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Quenching & Isolation: Slowly pour the reaction mixture over crushed ice under vigorous stirring. Filter the resulting precipitate. Wash the filter cake extensively with cold water until the filtrate reaches a neutral pH. (Self-Validation: The neutral pH of the wash confirms the complete removal of residual acids, yielding the pure nitro compound).
Protocol B: Catalytic Hydrogenation to 5-Amine
| Parameter | Specification | Rationale |
| Substrate | 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) | Nitro intermediate |
| Catalyst | 10% Pd/C (approx. 5-10% w/w) | Chemoselective nitro reduction |
| IPC Method | LC-MS (Target m/z: 137.07) | Confirms complete reduction |
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System Preparation: Dissolve the synthesized 5-nitro-2,3-dihydrofuro[3,2-b]pyridine in anhydrous methanol (10 volumes). Add 10% Palladium on Carbon (Pd/C) carefully under a nitrogen blanket. (Causality: Methanol ensures complete solubility, while the nitrogen blanket prevents premature ignition of the pyrophoric catalyst).
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Reduction: Purge the vessel with hydrogen gas three times, then maintain the system under a hydrogen atmosphere (1 atm) at room temperature. Stir vigorously overnight.
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IPC Monitoring: (Self-Validation: Monitor via LC-MS. Complete conversion is validated by the disappearance of the m/z 167 peak and the emergence of the amine product at m/z 137).
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Filtration & Concentration: Filter the reaction mixture through a pad of Celite, washing the pad with additional methanol. Evaporate the filtrate under reduced pressure to afford 2,3-dihydrofuro[3,2-b]pyridin-5-amine. (Causality: Celite safely traps the fine Pd/C particles, preventing heavy metal contamination in the final API intermediate).
Applications in Medicinal Chemistry
The conversion of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine to its 5-amino counterpart unlocks a highly reactive nucleophilic handle. This amine is subsequently utilized in amide or urea coupling reactions to generate diverse libraries of pharmacologically active compounds.
Notably, derivatives of this scaffold have been heavily patented for two primary therapeutic targets:
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Nav1.8 Inhibitors: Voltage-gated sodium channel Nav1.8 is a critical target for peripheral pain management. The furo-pyridine scaffold provides the necessary spatial geometry and hydrogen-bonding network to selectively block these channels without CNS side effects ().
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Cannabinoid (CB1/CB2) Receptor Ligands: The lipophilic nature of the fused bicyclic system makes it an excellent core for modulating cannabinoid receptors, offering therapeutic avenues for autoimmune diseases, inflammation, and neurodegenerative disorders ().
Downstream pharmacological applications of the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold.
References
- Title: WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL
- Title: CN114591293A - Conjunctive compounds as Nav1.
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Title: 95837-10-8 (C7H6N2O3) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]
